molecular formula C19H17N3O B4896114 N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine

Cat. No. B4896114
M. Wt: 303.4 g/mol
InChI Key: MOKLCCPUIYTOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that is responsible for regulating cell growth and division. MDM2 is a negative regulator of p53 and binds to it, preventing its activity. MI-773 disrupts the p53-MDM2 interaction, resulting in the activation of p53 and inhibition of tumor growth.

Mechanism of Action

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine disrupts the p53-MDM2 interaction by binding to MDM2, preventing it from binding to p53. This results in the activation of p53 and the induction of apoptosis in cancer cells. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has been shown to be well-tolerated in preclinical studies, with no significant toxicities observed.

Advantages and Limitations for Lab Experiments

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the role of p53 in cancer. However, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has limited solubility in water, which can make it difficult to administer in vivo. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine is also metabolized by the liver, which can affect its pharmacokinetics and efficacy.

Future Directions

For N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine research include the development of more potent and selective inhibitors of the p53-MDM2 interaction. The combination of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine with other anticancer agents is also an area of active research. The use of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine in combination with immunotherapy is another promising direction, as p53 has been shown to play a role in the immune response to cancer. Finally, the development of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine analogs with improved pharmacokinetics and efficacy is an area of ongoing research.

Synthesis Methods

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine can be synthesized using a multi-step process. The first step involves the preparation of 2-methoxy-1-naphthaldehyde, which is then reacted with an amine to form 2-methoxy-1-(aminomethyl)naphthalene. This intermediate is then reacted with indazole-6-carboxylic acid to form N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-23-19-9-7-13-4-2-3-5-16(13)17(19)12-20-15-8-6-14-11-21-22-18(14)10-15/h2-11,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKLCCPUIYTOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1H-indazol-6-amine

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